molecular formula C20H18N2S2 B581098 1,4-Bis(benzo[b]thiophen-4-yl)piperazine CAS No. 1420987-86-5

1,4-Bis(benzo[b]thiophen-4-yl)piperazine

Cat. No.: B581098
CAS No.: 1420987-86-5
M. Wt: 350.498
InChI Key: XPNZFZVNUDTXBN-UHFFFAOYSA-N
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Description

1,4-Bis(benzo[b]thiophen-4-yl)piperazine is an organic compound with the molecular formula C20H18N2S2 It features a piperazine ring substituted at the 1 and 4 positions with benzo[b]thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(benzo[b]thiophen-4-yl)piperazine can be synthesized through a multi-step process involving the coupling of benzo[b]thiophene derivatives with piperazine. One common method involves the Buchwald-Hartwig amination reaction, where N-Boc-piperazine is coupled with benzo[b]thiophen-4-yl trifluoromethanesulfonate using a palladium catalyst . The reaction is typically carried out in the presence of a base such as sodium tert-butoxide and a ligand like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization and column chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(benzo[b]thiophen-4-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,4-Bis(benzo[b]thiophen-4-yl)piperazine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Brexpiprazole: An antipsychotic drug with a similar piperazine core and benzo[b]thiophene substituents.

    Aripiprazole: Another antipsychotic with structural similarities, including the piperazine ring.

Uniqueness

1,4-Bis(benzo[b]thiophen-4-yl)piperazine is unique due to its specific substitution pattern and the presence of two benzo[b]thiophene groups. This structural arrangement imparts distinct physicochemical properties and biological activities compared to other similar compounds .

Properties

IUPAC Name

1,4-bis(1-benzothiophen-4-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2S2/c1-3-17(15-7-13-23-19(15)5-1)21-9-11-22(12-10-21)18-4-2-6-20-16(18)8-14-24-20/h1-8,13-14H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNZFZVNUDTXBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C3C=CSC3=CC=C2)C4=C5C=CSC5=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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